molecular formula C18H18N4O5 B2916277 2-(3-hydroxy-4-(4-(3-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide CAS No. 1009770-29-9

2-(3-hydroxy-4-(4-(3-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide

Cat. No.: B2916277
CAS No.: 1009770-29-9
M. Wt: 370.365
InChI Key: KCOWACAZYHEWLV-UHFFFAOYSA-N
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Description

Structure and Physicochemical Properties The compound 2-(3-hydroxy-4-(4-(3-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide features a central pyrazole ring substituted at position 4 with a 3-methoxyphenoxy group and at position 3 with a phenoxyacetohydrazide moiety. Key properties include:

  • Molecular formula: C₁₉H₁₈N₄O₅ (exact mass: 422.12 g/mol) .
  • Hydrogen bond donors/acceptors: 4 donors (hydrazide NH, phenolic OH, pyrazole NH) and 9 acceptors (ether O, carbonyl O, pyrazole N) .
  • Lipophilicity: XLogP3 ≈ 2.6, indicating moderate solubility in lipid membranes .

Pyrazole formation: Vilsmeier-Haack cyclization of hydrazones derived from substituted acetophenones and hydrazine derivatives .

Hydrazide introduction: Reaction of ester intermediates with hydrazine hydrate .

Properties

IUPAC Name

2-[3-hydroxy-4-[4-(3-methoxyphenoxy)-1H-pyrazol-5-yl]phenoxy]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5/c1-25-11-3-2-4-13(7-11)27-16-9-20-22-18(16)14-6-5-12(8-15(14)23)26-10-17(24)21-19/h2-9,23H,10,19H2,1H3,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOWACAZYHEWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC(=O)NN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601328110
Record name 2-[3-hydroxy-4-[4-(3-methoxyphenoxy)-1H-pyrazol-5-yl]phenoxy]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647120
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1009770-29-9
Record name 2-[3-hydroxy-4-[4-(3-methoxyphenoxy)-1H-pyrazol-5-yl]phenoxy]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxy-4-(4-(3-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxyphenol with 4-chloro-3-nitrobenzene to form 4-(3-methoxyphenoxy)-3-nitrobenzene. This intermediate is then reduced to 4-(3-methoxyphenoxy)-3-aminobenzene, which undergoes cyclization with hydrazine hydrate to yield the pyrazole ring. The final step involves the reaction of the pyrazole derivative with 3-hydroxy-4-chlorophenoxyacetic acid hydrazide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxy-4-(4-(3-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of nitro groups results in amines.

Scientific Research Applications

2-(3-hydroxy-4-(4-(3-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-hydroxy-4-(4-(3-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For instance, the pyrazole ring may interact with active sites of enzymes, inhibiting their function and affecting metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / CAS Key Substituents Molecular Weight (g/mol) XLogP3 Biological Activity (Reported) References
Target compound 3-Methoxyphenoxy-pyrazole, acetohydrazide 422.12 2.6 N/A (Predicted: Antimicrobial/HDACi)
2-[3-hydroxy-4-(4-(4-MeO-Ph)-5-CF₃-pyrazol)phenoxy]acetohydrazide (879464-60-5) 4-MeO-Ph, 5-CF₃-pyrazole, acetohydrazide 422.36 2.6 Antifungal (in silico)
1-(3,4-Dimethylphenyl)-3-phenyl-2-pyrazoline (1h) 3,4-Dimethylphenyl, 4-MeO-Ph 356.0 ~3.2 Antioxidant, antimicrobial
6-(4-(2-Fluorophenyl)piperazinyl)-pyridazinone-acetohydrazide Pyridazinone, 2-fluorophenyl-piperazine ~420 ~2.8 CNS activity (dopaminergic modulation)
2-(2-Chlorophenoxy)-N′-{(E)-[3-(4-MeO-Ph)-1-Ph-pyrazol-4-yl]methylene}acetohydrazide 2-Cl-phenoxy, 4-MeO-Ph-pyrazole ~450 ~3.1 Anticancer (in vitro)

Key Comparisons

Structural Variations: Pyrazole substituents: The target compound’s 3-methoxyphenoxy group differs from the 4-methoxyphenyl (CAS 879464-60-5) and trifluoromethyl () groups in analogs. Meta-substitution may alter steric hindrance and electronic effects compared to para-substituted derivatives. Hydrazide vs.

Physicochemical Properties: The target compound’s XLogP3 (2.6) is lower than chlorophenoxy-pyrazoline derivatives (XLogP3 ~3.1) , suggesting improved aqueous solubility. Higher molecular weight (~422 g/mol) compared to simpler pyrazolines (e.g., 356 g/mol in ) may influence bioavailability.

HDAC inhibition: Structural similarity to boronic acid HDAC inhibitors () suggests possible epigenetic modulation, though in vitro validation is needed.

Synthetic Complexity: The target compound requires multi-step synthesis (pyrazole cyclization + hydrazide formation), similar to pyridazinone-acetohydrazides () but more complex than pyrazolines (single-step cyclization, ).

Biological Activity

2-(3-hydroxy-4-(4-(3-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide is a complex organic compound characterized by its unique molecular structure, which includes multiple functional groups such as phenoxy, pyrazolyl, and acetohydrazide. This compound has attracted attention in various scientific fields due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

  • Molecular Formula : C18H18N4O5
  • Molecular Weight : 370.4 g/mol
  • IUPAC Name : 2-[3-hydroxy-4-[4-(3-methoxyphenoxy)-1H-pyrazol-5-yl]phenoxy]acetohydrazide
  • InChI : InChI=1S/C18H18N4O5/c1-25-11-3-2-4-13(7-11)27-16-9-20-22-18(16)14-6-5-12(8-15(14)23)26-10-17(24)21-19/h2-9,23H,10,19H2,1H3,(H,20,22)(H,21,24)

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The presence of the pyrazole ring allows for interactions with enzyme active sites, potentially inhibiting their activity and affecting various metabolic pathways.

Anticancer Properties

Research on similar pyrazole derivatives indicates that this compound may exhibit significant anticancer properties. Studies have shown that pyrazole compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:

CompoundCancer TypeMechanism
Pyrazole ABreast CancerInduces apoptosis via caspase activation
Pyrazole BLung CancerInhibits cell cycle progression

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Similar compounds have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase (COX).

Case Study: Inhibition of LPS-induced Inflammation

A study on related compounds demonstrated significant inhibition of lipopolysaccharide (LPS)-induced inflammatory responses in vitro. The findings suggested that these compounds could suppress the activation of NF-kB and MAPK pathways, which are crucial in inflammation.

Antimicrobial Activity

The structural features of this compound may also contribute to its antimicrobial activity. Research indicates that compounds with similar structures have shown effectiveness against various bacterial strains.

PathogenActivity Observed
E. coliInhibition of growth at 50 µg/mL
S. aureusReduced biofilm formation

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. The following synthetic route is commonly employed:

  • Formation of the Pyrazole Ring : Reaction of hydrazines with appropriate diketones.
  • Attachment of Methoxyphenoxy Group : Nucleophilic substitution involving 3-methoxyphenol.
  • Formation of Acetohydrazide Moiety : Reaction with acetic anhydride and hydrazine hydrate.

Future Directions

Further experimental studies are necessary to elucidate the specific biological mechanisms and therapeutic potential of this compound. Investigating its binding affinity to specific proteins and enzymes will provide insights into optimizing its therapeutic profile while minimizing side effects.

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